molecular formula C14H18ClN3O B1221531 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one CAS No. 102582-79-6

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one

Cat. No.: B1221531
CAS No.: 102582-79-6
M. Wt: 279.76 g/mol
InChI Key: KAYQXUPJAPJBPJ-UHFFFAOYSA-N
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Description

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylquinoxaline and 6-chloroquinoxaline.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as palladium or copper, and specific temperatures and pressures to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium, copper.

Major Products

Scientific Research Applications

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Biology: Researchers investigate the compound’s effects on cellular processes, such as apoptosis and cell signaling pathways, to understand its mechanism of action.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, structure-activity relationships, and molecular docking are conducted to elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-Methylquinoxaline: A precursor in the synthesis of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one, known for its antimicrobial properties.

    6-Chloroquinoxaline: Another precursor with applications in medicinal chemistry.

    Quinoxaline N-oxides: Oxidized derivatives with potential as antimicrobial and anticancer agents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylaminopropyl group, a methyl group, and a chloro group on the quinoxaline core makes it a versatile compound for various applications.

Properties

IUPAC Name

6-chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O/c1-10-14(19)18(8-4-7-17(2)3)13-6-5-11(15)9-12(13)16-10/h5-6,9H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYQXUPJAPJBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10907773
Record name 6-Chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102582-79-6
Record name 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102582796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10907773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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